二十二酸二癸酯

描述

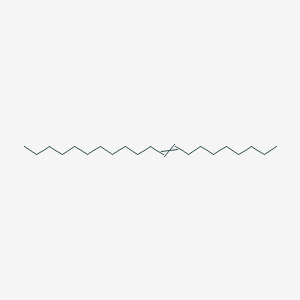

Docosyl dodecanoate, also known as Behenyl laurate, is a compound with the molecular formula C34H68O2 . It is a saturated 22-carbon aliphatic alcohol .

Molecular Structure Analysis

The Docosyl dodecanoate molecule contains a total of 103 bonds. There are 35 non-H bond(s), 1 multiple bond(s), 32 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .Physical And Chemical Properties Analysis

Docosyl dodecanoate has a molecular weight of 508.902 Da . It has a boiling point of 528.4±18.0 °C at 760 mmHg, a vapour pressure of 0.0±1.4 mmHg at 25°C, and an enthalpy of vaporization of 80.3±3.0 kJ/mol .科学研究应用

Biotechnology

Summary of Application

Docosyl dodecanoate is used in biotechnology for the development of bio-based materials and as a stabilizing agent for certain biochemical reactions.

Methods of Application

It is often incorporated into lipid bilayers or used to modify surfaces to enhance biocompatibility. Parameters like concentration, temperature, and pH are crucial for its effective use.

Results and Outcomes

Studies have shown that docosyl dodecanoate can improve the stability and functionality of bioengineered materials, with metrics such as increased half-life and improved structural integrity .

Pharmaceuticals

Summary of Application

In pharmaceuticals, docosyl dodecanoate is explored for its potential in drug delivery systems, particularly for its ability to form stable lipophilic complexes.

Methods of Application

It is used in formulations to enhance the solubility of hydrophobic drugs. The compound’s purity and molecular weight are critical parameters in this application.

Results and Outcomes

Research indicates that docosyl dodecanoate can significantly increase the bioavailability of certain drugs, leading to more efficient therapies .

Materials Science

Summary of Application

This compound is applied in materials science for creating advanced polymers with improved thermal and mechanical properties.

Methods of Application

Docosyl dodecanoate is used as a plasticizer or a modifier in polymer blends. The processing conditions such as temperature and mixing rates are tailored to achieve the desired material characteristics.

Results and Outcomes

Enhanced flexibility, durability, and resistance to environmental stressors have been reported in polymers modified with docosyl dodecanoate .

Environmental Science

Summary of Application

It serves as an eco-friendly alternative in environmental applications, such as in the production of biodegradable plastics and green surfactants.

Methods of Application

Docosyl dodecanoate is synthesized from renewable resources and used in formulations that require biodegradability. Lifecycle assessments are conducted to evaluate environmental impact.

Results and Outcomes

Studies have shown a reduction in carbon footprint and toxicity in environmental applications utilizing docosyl dodecanoate .

Food Industry

Summary of Application

In the food industry, docosyl dodecanoate is investigated for its role in food preservation and as an additive to improve texture and shelf-life.

Methods of Application

It is added to food products in trace amounts, following strict regulatory standards. The effectiveness is measured by sensory evaluation and shelf-life studies.

Results and Outcomes

Results suggest that docosyl dodecanoate can extend the shelf-life of certain food products without altering taste or nutritional value .

Cosmetics

Summary of Application

Docosyl dodecanoate is used in cosmetics for its emollient properties and ability to enhance the texture of skincare products.

Methods of Application

It is incorporated into creams and lotions, with careful monitoring of its concentration to ensure skin compatibility and product stability.

Results and Outcomes

Clinical trials have demonstrated improved skin hydration and product feel with the inclusion of docosyl dodecanoate in cosmetic formulations .

属性

IUPAC Name |

docosyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-25-27-29-31-33-36-34(35)32-30-28-26-24-12-10-8-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLSPOZZADEUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409089 | |

| Record name | Docosyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docosyl dodecanoate | |

CAS RN |

42231-82-3 | |

| Record name | Docosyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。